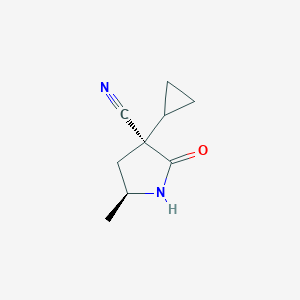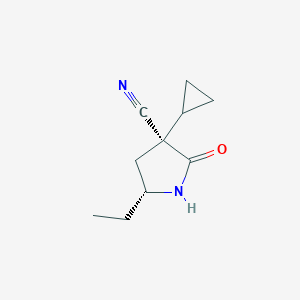![molecular formula C11H12BrN3O2 B6315691 4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 1628864-79-8](/img/structure/B6315691.png)
4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide” is a chemical compound that belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Scientific Research Applications
Stereochemistry and Pharmacology
Research on similar pyrrolidine derivatives, such as phenylpiracetam, has demonstrated the importance of stereochemistry in enhancing pharmacological profiles. Enantiomerically pure compounds have shown significant advantages in facilitating memory processes and attenuating cognitive function impairment. This suggests that derivatives like 4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide could potentially be explored for their cognitive-enhancing effects (Veinberg et al., 2015).
Central Nervous System (CNS) Drug Development
The study of functional chemical groups in heterocycles has identified nitrogen-containing compounds as a vast class with CNS activity. This includes compounds with structures similar to the subject compound, suggesting potential as lead molecules for CNS drug synthesis (Saganuwan, 2017).
Regioselectivity in Synthesis
Research on the regioselectivity of bromination in pyridines indicates that nitrogen in the ring can affect the reaction outcomes, leading to specific product formation. This knowledge can be applied in synthesizing derivatives of this compound, potentially influencing its biological activity (Thapa et al., 2014).
Future Directions
The future directions for the research and development of “4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide” and other pyrrolopyrazine derivatives involve the design and synthesis of new leads to treat various diseases . This is due to their wide range of biological activities and their potential as an attractive scaffold for drug discovery .
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrolopyrazine scaffold, which this compound contains, is a biologically active scaffold . It is likely that the compound interacts with its targets, leading to changes that result in its biological activities.
Biochemical Pathways
Compounds with similar pyrrolopyrazine scaffold have been shown to affect a variety of biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
It is known that the pyrrolopyrazine scaffold, which this compound contains, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This structure is highly soluble in water and other polar solvents , which could impact its bioavailability.
Result of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, suggesting that they have significant molecular and cellular effects .
Action Environment
It is known that the pyrrolopyrazine scaffold, which this compound contains, is highly soluble in water and other polar solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Properties
IUPAC Name |
4-bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-3-13-10(16)8-4-6-7(12)5-15(2)11(17)9(6)14-8/h4-5,14H,3H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXWCFFEHPYSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)



![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)




![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)


